Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 1152517-96-8
VCID: VC16264368
InChI: InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3
SMILES:
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester

CAS No.: 1152517-96-8

Cat. No.: VC16264368

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester - 1152517-96-8

Specification

CAS No. 1152517-96-8
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name methyl 4-(oxolan-2-ylmethoxymethyl)benzoate
Standard InChI InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3
Standard InChI Key ALSCTRMQDWASSO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)COCC2CCCO2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzoate core esterified with a methyl group at the carboxylate position. The para-position of the aromatic ring is substituted with a methoxymethyl group, which is further functionalized with a tetrahydrofuran (THF) ring . The THF moiety introduces stereochemical complexity, as the oxygen atom in the five-membered ring participates in hydrogen bonding and dipole interactions, influencing solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}
Molecular Weight250.29 g/mol
IUPAC NameMethyl 4-(oxolan-2-ylmethoxymethyl)benzoate
Canonical SMILESCOC(=O)C1=CC=C(C=C1)COCC2CCCO2
Topological Polar Surface Area44.8 Ų

Spectroscopic and Computational Insights

The compound’s infrared (IR) spectrum exhibits characteristic stretches for ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}), aromatic C–H (3050cm1\sim 3050 \, \text{cm}^{-1}), and ether C–O (1100cm1\sim 1100 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl ester (δ3.85ppm,s,3H\delta \, 3.85 \, \text{ppm}, \, \text{s}, \, 3\text{H}), THF protons (δ1.703.80ppm,m\delta \, 1.70–3.80 \, \text{ppm}, \, \text{m}), and aromatic protons (δ7.958.10ppm,d,2H\delta \, 7.95–8.10 \, \text{ppm}, \, \text{d}, \, 2\text{H}). Density functional theory (DFT) simulations predict a lowest unoccupied molecular orbital (LUMO) localized on the ester group, suggesting electrophilic reactivity at this site .

Synthetic Methodologies

Esterification and Functionalization

The synthesis typically begins with 4-bromo-2-methylbenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester intermediate . Subsequent palladium-catalyzed coupling with potassium vinylfluoroborate introduces the vinyl group, which is cyclized to form the THF ring via acid-mediated intramolecular etherification .

Table 2: Representative Synthetic Route

StepReaction TypeConditionsYield
1EsterificationH2SO4\text{H}_2\text{SO}_4, MeOH, reflux92%
2Suzuki–Miyaura CouplingPd(dppf)Cl2_2, dioxane, 80°C78%
3CyclizationHCl\text{HCl}, THF, rt65%

Optimization Challenges

Key challenges include minimizing epimerization at the THF stereocenter and suppressing side reactions during cyclization. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing cyclization time from 12 hours to 45 minutes.

Pharmacological and Industrial Applications

Material Science Applications

As a chiral building block, it facilitates asymmetric synthesis of polyether antibiotics. Its methoxymethyl group serves as a protective moiety in peptide coupling reactions, enabling regioselective functionalization .

Comparative Analysis with Structural Analogs

Tetrahydrofuran vs. Tetrahydropyran Derivatives

Replacing the THF ring with a tetrahydropyran (as in methyl 4-[(tetrahydro-2H-pyran-2-yl)oxy]benzoate, CAS 106342-09-0) increases molecular weight to 236.26 g/mol but reduces ring strain, enhancing thermal stability. The THF analog exhibits 18% higher aqueous solubility due to its smaller ring size .

Table 3: Physicochemical Comparison

PropertyTHF Derivative (This Compound)Pyran Derivative
Molecular Weight250.29 g/mol236.26 g/mol
LogP (Octanol-Water)2.12.4
Aqueous Solubility1.2 mg/mL0.9 mg/mL

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